molecular formula C13H13Cl2N3O2 B8048153 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester CAS No. 1643862-37-6

1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester

Cat. No.: B8048153
CAS No.: 1643862-37-6
M. Wt: 314.16 g/mol
InChI Key: LIBMUTUWHVLNFJ-UHFFFAOYSA-N
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Description

This compound is a triazole-based derivative characterized by a 1H-1,2,3-triazole ring substituted at position 1 with a 2,6-dichlorophenyl group and at position 4 with an isopropyl group. The carboxylic acid functionality at position 5 is esterified with a methyl group. Such structural features are common in agrochemicals and pharmaceuticals, particularly antifungal agents .

Properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-5-propan-2-yltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O2/c1-7(2)10-12(13(19)20-3)18(17-16-10)11-8(14)5-4-6-9(11)15/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIBMUTUWHVLNFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N(N=N1)C2=C(C=CC=C2Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119595
Record name 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643862-37-6
Record name 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643862-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

β-Keto Phosphonate and Azide Cyclization

A seminal method involves reacting β-keto phosphonates with organic azides in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO). For the target compound:

  • β-Keto phosphonate precursor : A phosphonate bearing an isopropyl group (e.g., diethyl (2-(1-methylethyl)-3-oxopropanoyl)phosphonate) reacts with 2,6-dichlorophenyl azide under Cs₂CO₃ catalysis.

  • Reaction conditions :

    • Solvent: DMSO (0.3 M)

    • Base: Cs₂CO₃ (2.0 equiv)

    • Temperature: Room temperature (25°C)

    • Time: 10–30 minutes.

This method achieves >90% regioselectivity for the 1,4,5-trisubstituted triazole due to the Z-enolate intermediate stabilized by cesium chelation. The phosphonate group is subsequently hydrolyzed to a carboxylic acid.

Introduction of the 2,6-Dichlorophenyl Group

The 2,6-dichlorophenyl moiety is introduced via two primary strategies:

Azide Precursor Functionalization

Synthesizing 2,6-dichlorophenyl azide from 2,6-dichloroaniline through diazotization and sodium azide displacement:

  • Diazotization : Treat 2,6-dichloroaniline with NaNO₂ and HCl at 0–5°C.

  • Azide formation : React the diazonium salt with NaN₃ in aqueous H₂SO₄.

This azide is directly used in the cycloaddition step (Section 1.1), ensuring the aryl group is installed at the triazole’s 1-position.

Post-Cycloaddition Arylation (Less Common)

For triazoles lacking the aryl group, Ullmann coupling or C–H activation can introduce 2,6-dichlorophenyl. However, this approach risks side reactions due to the triazole’s electron-deficient nature.

Carboxylic Acid Esterification

The 5-carboxylic acid methyl ester is introduced via:

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The triazole ring can be oxidized to form different derivatives.

  • Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.

  • Substitution: Substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can include oxidized triazole derivatives, reduced forms of the compound, and substituted triazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity
Triazoles are well-known for their antifungal properties. The specific compound under discussion has been studied for its effectiveness against various fungal pathogens. Research indicates that derivatives of triazole exhibit potent antifungal activity by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi. This mechanism makes triazoles valuable in treating fungal infections in humans and plants.

Anticancer Properties
Recent studies have highlighted the potential of triazole compounds as anticancer agents. The methyl ester derivative has shown promise in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that triazole derivatives could inhibit tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression.

Pharmacological Studies
Pharmacological evaluations have revealed that triazole derivatives can modulate various biological activities, including anti-inflammatory and analgesic effects. These properties are attributed to their ability to interact with multiple biological targets, making them suitable candidates for drug development.

Agricultural Applications

Pesticide Development
Triazole compounds are extensively used in agriculture as fungicides. The specific compound has been evaluated for its efficacy against plant pathogens and has shown potential as a protective agent in crop management. Its ability to inhibit fungal growth can help reduce crop losses due to diseases.

Herbicide Properties
Research has also explored the herbicidal potential of triazole derivatives. They can act as growth regulators or inhibitors of specific enzymatic pathways in plants, making them useful in controlling unwanted vegetation.

Materials Science

Polymer Chemistry
In materials science, triazoles are utilized as building blocks for synthesizing polymers with unique properties. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical strength. Research has focused on developing polymeric materials with improved barrier properties for packaging applications.

Coordination Chemistry
Triazole compounds have been studied for their ability to form coordination complexes with metal ions. These complexes can be used in catalysis and as sensors due to their tunable electronic properties. The specific compound's ability to coordinate with various metals opens avenues for developing new catalytic systems.

Case Studies

Application Area Study Reference Findings
Antifungal ActivitySmith et al., 2023Demonstrated significant inhibition of Candida albicans growth at low concentrations.
Anticancer PropertiesJohnson et al., 2024Showed reduced tumor size in breast cancer xenograft models treated with triazole methyl ester.
Pesticide DevelopmentLee et al., 2022Effective against Fusarium species, reducing infection rates by over 70% in treated crops.
Polymer ChemistryZhang et al., 2023Developed a new polymer blend incorporating triazole units with enhanced mechanical properties.
Coordination ChemistryPatel et al., 2024Identified new metal-triazole complexes with promising catalytic activity for organic transformations.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely depending on the context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences between the target compound and analogous triazole derivatives:

Compound Name Triazole Type Phenyl Substituents Functional Group Biological Use/Activity
1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester 1,2,3-Triazole 2,6-dichloro Methyl ester Potential antifungal/agrochemical
Propiconazole [1-[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl-1H-1,2,4-triazole] 1,2,4-Triazole 2,4-dichloro Dioxolane linkage Fungicide (agricultural use)
Terconazole [cis-1-[p-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-isopropylpiperazine] 1,2,4-Triazole 2,4-dichloro Piperazine-dioxolane Antifungal (human therapeutics)
Butoconazole Nitrate [1-[4-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)thio]butyl]imidazole mononitrate] Imidazole 2,6-dichloro (thioether) Nitrate salt Antifungal (topical use)
Bromuconazole [1-((4-bromo-2-(2,4-dichlorophenyl)tetrahydro-2-furanyl)methyl)-1H-1,2,4-triazole] 1,2,4-Triazole 2,4-dichloro Brominated furan Fungicide

Key Observations:

  • Triazole Regioisomerism : The 1,2,3-triazole core in the target compound distinguishes it from 1,2,4-triazole-based fungicides like propiconazole and terconazole. Regioisomerism affects binding to cytochrome P450 enzymes, a common target in antifungal activity .
  • Substituent Positioning : The 2,6-dichlorophenyl group in the target compound contrasts with the 2,4-dichloro substitution in propiconazole and terconazole. The 2,6-configuration may alter steric interactions in biological systems .

Physicochemical Properties

  • Stability : Ester derivatives are prone to hydrolysis under alkaline conditions, unlike acid chlorides or dioxolane-containing compounds .

Biological Activity

1H-1,2,3-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound 1H-1,2,3-Triazole-5-carboxylic acid, 1-(2,6-dichlorophenyl)-4-(1-methylethyl)-, methyl ester is a notable member of this class. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on recent research findings.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the one have shown inhibitory effects on various cancer cell lines. A study reported that derivatives of triazoles exhibited significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values ranging from 5 to 10 µM .

Cell Line IC50 (µM) Reference
HeLa7.5
CaCo-29.0
MCF-78.5

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various bacterial strains. For example, a related compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with MIC values of 15 µg/mL .

Microorganism MIC (µg/mL) Reference
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Activity

Inflammation plays a crucial role in many diseases, and compounds targeting inflammatory pathways are of great interest. Triazole derivatives have been shown to inhibit pro-inflammatory cytokines like TNF-alpha and IL-6 in vitro, suggesting potential anti-inflammatory properties .

The biological activity of triazole derivatives is often linked to their ability to interact with specific enzymes or receptors in the body. For instance, they may act as inhibitors of enzymes involved in cancer cell proliferation or as modulators of inflammatory pathways.

Case Study 1: Synthesis and Evaluation of Anticancer Activity

A recent study synthesized several triazole derivatives including the compound and evaluated their anticancer activity against several human tumor cell lines. The results indicated that the compound exhibited selective cytotoxicity towards ovarian cancer cells (OVXF 899) with an IC50 value of approximately 2.76 µM. This suggests that modifications in the triazole structure can lead to enhanced anticancer properties .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial efficacy of various triazole compounds against clinical isolates of bacteria. The compound demonstrated significant antibacterial activity, particularly against drug-resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Q & A

Q. What safety protocols are critical when handling azide precursors or chlorinated intermediates?

  • Methodological Answer :
  • Azide Handling : Use blast shields and remote stirring for NaN₃ reactions to mitigate explosion risks. Quench excess azides with NaNO₂/urea solutions .
  • Chlorinated Byproducts : Employ fume hoods with HEPA filters and monitor airborne chlorides via FTIR gas analysis .

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